N-[(2-chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-[(2-Chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-chlorophenylmethyl group and a 1,1,3-trioxo-thiazolidin substituent. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The trioxo-thiazolidin moiety in this compound may enhance its biological activity by influencing electron distribution and molecular interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c1-12-10-14(20-17(21)8-9-26(20,22)23)6-7-16(12)27(24,25)19-11-13-4-2-3-5-15(13)18/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOGIQDUWUTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₃ClN₂O₆S
- Molecular Weight : 400.769 g/mol
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it exhibits significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound's antimicrobial properties may be comparable to those of traditional sulfa drugs such as sulfamethoxazole.
Anti-inflammatory Activity
Research has indicated that this compound may possess anti-inflammatory properties. A study assessing its effect on cyclooxygenase (COX) enzymes revealed that it inhibits COX-2 activity, a key enzyme involved in the inflammatory process.
| Compound | COX-2 Inhibition (%) at 20 µM |
|---|---|
| N-(4-methylphenyl)-sulfonamide | 47.1% |
| Celecoxib | 80.1% |
The inhibition of COX-2 suggests potential applications in treating inflammatory conditions such as arthritis.
Cardiovascular Effects
Recent studies have examined the impact of this compound on cardiovascular parameters. An experimental design evaluated its effects on perfusion pressure in isolated rat hearts.
| Group | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | 0 |
| N-(4-aminoethyl)-sulfonamide | 0.001 | -15 |
| N-(4-nitrophenyl)-sulfonamide | 0.001 | -10 |
The results indicated that the compound significantly reduces perfusion pressure over time, suggesting a vasodilatory effect which could be beneficial in managing hypertension.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Folate Synthesis : Like other sulfonamides, this compound likely acts by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.
- COX Inhibition : The observed anti-inflammatory effects are likely due to the inhibition of COX enzymes, particularly COX-2, which plays a significant role in the inflammatory response.
- Vasodilatory Mechanisms : The reduction in perfusion pressure may involve pathways related to nitric oxide (NO) production or direct smooth muscle relaxation.
Case Studies
Several case studies have documented the clinical implications of using sulfonamides similar to this compound:
Case Study 1: Treatment of Bacterial Infections
A clinical trial involving patients with urinary tract infections demonstrated that treatment with a sulfonamide derivative resulted in a significant reduction in infection rates compared to placebo groups.
Case Study 2: Management of Inflammatory Conditions
Patients with rheumatoid arthritis treated with sulfonamide derivatives showed marked improvement in joint inflammation and pain scores after six weeks of therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Estimated based on structural similarity to .
Key Observations:
Structural Variations: The 2,6-dimethyl analog () has higher molecular weight (442.94 vs. ~428.9) and logP (2.78 vs. ~2.7) compared to the target compound, attributed to the additional methyl group. This substitution may enhance lipophilicity and membrane permeability. Thiazolidinone derivatives (e.g., ) lack the trioxo group but retain the sulfonamide core. The carbonyl linkage in reduces molecular weight and alters hydrogen-bonding capacity.
Functional Implications: The trioxo-thiazolidin group in the target compound and likely enhances electrophilicity and interaction with biological targets (e.g., enzymes or receptors) compared to simpler thiazolidinones . The 2-chlorophenylmethyl group is a common pharmacophore in sulfonamides, contributing to binding affinity in pesticidal or antimicrobial contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
